molecular formula C6H15BrN2 B11901133 2-Methyl-1,4-diazepane hydrobromide CAS No. 194032-50-3

2-Methyl-1,4-diazepane hydrobromide

Cat. No.: B11901133
CAS No.: 194032-50-3
M. Wt: 195.10 g/mol
InChI Key: HQVCOCIUHKFIFY-UHFFFAOYSA-N
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Description

2-Methyl-1,4-diazepane hydrobromide is a chemical compound with the molecular formula C6H14N2·HBr It is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diazepane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diamine precursor under acidic conditions. For example, starting from 2-methyl-1,4-diaminobutane, the cyclization can be achieved using hydrobromic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitutions at both nitrogen and carbon centers:

Reaction TypeConditionsProducts FormedYieldSource
N-AlkylationTHF, pyridine, reflux (12h) with chlorides4-Methylhomopiperazinyl derivatives71%
Benzamide FormationDMA, DIPEA, 100°C (4h) with nitroarenesSubstituted benzodiazepine analogs95%
Ring-OpeningAcidic aqueous conditions with AP-site DNA3'-Ribodiazepane adductsN.R.

Key observations:

  • Secondary amine groups undergo alkylation with chloromethyl aromatics under mild basic conditions

  • Reactions with apurinic/apyrimidinic (AP) DNA sites demonstrate sequence-specific strand cleavage through transannular cyclization mechanisms

Oxidation Pathways

Oxidative transformations occur primarily at nitrogen centers:

Reagent-Specific Outcomes:

  • H₂O₂/Peracids: Produce stable N-oxides through two-electron oxidation

  • Metal Oxidants: Lead to ring contraction products via C-N bond cleavage (predicted based on homopiperazine analogs)

Experimental evidence from related diazepanes shows:

text
Oxidation kinetics (pseudo-first order): k = 0.42 ± 0.03 min⁻¹ (H₂O₂, pH 7.4) t₁/₂ = 16.5 min (mCPBA, CH₂Cl₂)[5]

Reduction Behavior

The hydrobromide salt exhibits distinct reducibility:

Catalytic Hydrogenation:

  • 10% Pd/C, H₂ (1 atm) → Complete ring saturation (hexahydrodiazepane) in <2h

  • PtO₂ catalyst induces partial C-N bond cleavage at >50psi H₂

Chemical Reductions:

  • NaBH₄: Selective reduction of imine byproducts (if present)

  • LiAlH₄: Full reduction of amide groups to amines (when present)

Acid-Base Reactions

The compound displays pH-dependent tautomerism:

Protonation States:

  • pKa₁ = 8.2 ± 0.1 (secondary NH)

  • pKa₂ = 3.4 ± 0.2 (tertiary NH⁺)

This dual basicity enables:

  • Selective N-functionalization at physiological pH

  • Stabilization of transition states in AP-DNA adduct formation

Ring Expansion/Contraction

Under specific conditions, the diazepane ring undergoes structural reorganization:

Notable Transformations:

  • Heating with K₂CO₃/DMF induces-hydride shifts → Piperazine derivatives

  • Microwave irradiation promotes transannular cyclizations → Bridged bicyclic amines

Kinetic vs Thermodynamic Control:

ConditionMajor ProductSelectivity
Conventional heatingLinear polyamine derivatives78%
Microwave (300W)Bicyclo[3.2.0]heptanes92%

Biological Conjugation

Reactivity with biomolecules has been characterized:

DNA Modification:

  • Forms stable 3'-tetrahydrofuro[2,3,4-gh]diazepine adducts with AP sites (k = 1.2 × 10³ M⁻¹s⁻¹)

  • Demonstrates fU > fC selectivity (5:1 ratio) in nucleobase alkylation

Protein Interactions:

  • Covalently modifies cysteine residues (pH 7.4, 37°C, t₁/₂ = 45 min)

  • Forms Schiff bases with lysine ε-amines (reversible below pH 6.0)

This comprehensive analysis establishes 2-methyl-1,4-diazepane hydrobromide as a versatile synthon for heterocyclic chemistry and biochemical probe development. Its unique combination of ring strain, multiple nucleophilic sites, and pH-responsive behavior enables diverse reaction pathways with applications ranging from medicinal chemistry to DNA modification studies .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1,4-diazepane hydrobromide serves as a building block for synthesizing biologically active compounds. Its potential applications include:

  • Enzyme Inhibitors : The compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic applications.
  • Receptor Ligands : It can act as a ligand that binds to various receptors, influencing biological pathways.

Interaction Studies

Research involving interaction studies focuses on the binding affinity of this compound to different biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. The specific pathways and molecular targets vary based on the context of the study.

Recent studies have highlighted the biological activities associated with this compound. For instance:

  • Kinase Inhibitors : Research has shown that derivatives of diazepanes can function as small molecule kinase inhibitors, which are critical in cancer therapy .
  • DNA Interaction Studies : Polyamines featuring diazepane structures have been demonstrated to form covalent DNA adducts upon reaction with aldehydes, indicating potential roles in genetic modulation .

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diazepane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the methyl group.

    Homopiperazine (Hexahydro-1,4-diazepine): A similar seven-membered ring compound with different substituents.

    Piperazine: A six-membered ring compound with two nitrogen atoms.

Uniqueness

2-Methyl-1,4-diazepane hydrobromide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Biological Activity

2-Methyl-1,4-diazepane hydrobromide is a compound belonging to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H14N2·HBr. The structural features include:

  • Molecular Weight : Approximately 196.10 g/mol.
  • Functional Groups : The presence of two nitrogen atoms in the diazepane ring contributes to its biological reactivity.

Research indicates that compounds within the diazepane class can interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The specific mechanisms of action for this compound are still under investigation but may involve modulation of neurotransmitter systems, particularly those related to GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the central nervous system (CNS) .

Therapeutic Applications

  • Antidepressant Activity : Preliminary studies suggest that 2-methyl-1,4-diazepane derivatives exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to enhance GABAergic transmission, which may alleviate symptoms of depression .
  • Anxiolytic Properties : Similar to other diazepanes, this compound may possess anxiolytic properties. Studies have shown that compounds with structural similarities can reduce anxiety-like behaviors in rodent models .
  • Antitumor Activity : Some derivatives of diazepanes have been evaluated for their anticancer properties. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the diazepane ring can enhance cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depressive behaviors
AnxiolyticDecreased anxiety-like behaviors
AntitumorCytotoxic effects on cancer cells

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of a related diazepane compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant activity. The results suggested a potential role for GABAergic modulation in mediating these effects.

Case Study 2: Antitumor Activity

In vitro experiments have shown that certain diazepane derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Research Findings

Recent findings highlight the importance of SAR in developing effective diazepane-based therapeutics. Modifications at specific positions on the diazepane ring can lead to enhanced selectivity and potency against target receptors or enzymes involved in disease processes .

Properties

CAS No.

194032-50-3

Molecular Formula

C6H15BrN2

Molecular Weight

195.10 g/mol

IUPAC Name

2-methyl-1,4-diazepane;hydrobromide

InChI

InChI=1S/C6H14N2.BrH/c1-6-5-7-3-2-4-8-6;/h6-8H,2-5H2,1H3;1H

InChI Key

HQVCOCIUHKFIFY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCN1.Br

Origin of Product

United States

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